molecular formula C8H7F3N2O2 B1360122 N-Methyl-2-nitro-4-(trifluoromethyl)aniline CAS No. 20200-22-0

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B1360122
CAS RN: 20200-22-0
M. Wt: 220.15 g/mol
InChI Key: WNTLWKOCTHOISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H7F3N2O21. It has a molecular weight of 220.15 g/mol1. It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature1.



Synthesis Analysis

The synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline is not explicitly mentioned in the search results. However, a related compound, 4-Nitro-2-(trifluoromethyl)aniline, undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids23.



Molecular Structure Analysis

The InChI code for N-Methyl-2-nitro-4-(trifluoromethyl)aniline is 1S/C8H7F3N2O2/c1-12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H31. The canonical SMILES structure is CNC1=C(C=C(C=C1)C(F)(F)F)N+[O-]4.



Chemical Reactions Analysis

The specific chemical reactions involving N-Methyl-2-nitro-4-(trifluoromethyl)aniline are not detailed in the search results. However, 4-Nitro-2-(trifluoromethyl)aniline, a related compound, is known to undergo diazotization and coupling with various compounds23.



Physical And Chemical Properties Analysis

N-Methyl-2-nitro-4-(trifluoromethyl)aniline has a boiling point of 262.1°C at 760 mmHg1. Its flash point is 112.3°C1. It is a solid substance1.


Scientific Research Applications

Electron Transport Materials

N-Methyl-2-nitro-4-(trifluoromethyl)aniline derivatives have been studied for their application as electron transport materials in positive charge electrophotography. For instance, Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines and demonstrated their compatibility with polycarbonate and effectiveness as electron transport materials, with specific derivatives showing substantial stability in repetitive tests (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

Spectroscopic and Structural Analysis

Saravanan et al. (2014) conducted a detailed spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline (NTFA), including Fourier transform infrared and Raman spectra analyses. They explored the vibrational, structural, thermodynamic characteristics, and electronic properties of NTFA using ab initio and DFT methods. Their research provides insights into the molecular and electronic properties influenced by the position of the substituent group and its electron donor-acceptor capabilities (Saravanan, Balachandran, & Viswanathan, 2014).

Antibacterial Applications

In a study by Mini et al. (2020), 4-Methyl-(2-nitrobenzylidene)aniline (MNBA) was synthesized and analyzed for its structural and spectral properties to understand its biological applications. The research suggested that MNBA exhibits antibacterial activity, with its molecular assembly interceded by specific interactions (Mini, Beaula, Muthuraja, & Jothy, 2020).

Intermediate in Antitumor Agent Synthesis

Yang Shijing (2013) demonstrated the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, from a derivative of 3,5-dinitro-1-trifluoromethylbenzene. This synthesis highlights the application of N-Methyl-2-nitro-4-(trifluoromethyl)aniline derivatives in pharmaceutical contexts (Yang Shijing, 2013).

Electrochromic Materials

Li et al. (2017) synthesized and characterized novel electrochromic materials incorporating nitrotriphenylamine units, demonstrating their suitability for applications in the near-infrared region. This research indicates the potential use of N-Methyl-2-nitro-4-(trifluoromethyl)aniline derivatives in developing new electrochromic materials (Li, Liu, Ju, Zhang, & Zhao, 2017).

Safety And Hazards

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is classified under the GHS07 hazard class1. The associated hazard statements are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)1. The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.


Future Directions

The future directions for the use and study of N-Methyl-2-nitro-4-(trifluoromethyl)aniline are not specified in the search results. However, the introduction of trifluoromethyl groups is a common strategy to improve the properties of biologically active compounds5.


properties

IUPAC Name

N-methyl-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTLWKOCTHOISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066568
Record name Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

CAS RN

20200-22-0
Record name N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20200-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-nitro-4-trifluoromethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-nitro-4-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-2-NITRO-4-TRIFLUOROMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F275E33M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 2.09 g of 4-fluoro-3-nitrobenzo trifluoride and 20 ml of N-methylpyrrolidone was added 2.33 g of a 40% methylamine aqueous solution under ice cool, and the mixture was heated up to room temperature and stirred for 1 hour. Water was poured, and the deposited precipitate was filtrated, then, washed with water, then, dried under reduced pressure to obtain 2.0 g of N-methyl-2-nitro-4-trifluoromethylaniline.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A stream of methylamine was bubbled through a solution of 1.3 g (6.2 mmol) 4-fluoro-3-nitrobenzotrifluoride in 25 ml dimethylformamide at 25° C. for 5 min. Stirring was continued at 25° C. for 2 h, and then the reaction mixture was evaporated in vacuo. The residue was stirred with water, and the precipitate was filtered off to give 1.17 g (86%) 4-methylamino-3-nitrobenzotrifluoride. NMR (CDCl3): 8.4 (1H, s), 8.2 (1H, broad s), 7.6 (1H, dd), 6.9 (1H, d), 3.1 (3H, d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-nitro-4-trifluoromethylaniline (200 mmol, 41.2 g) in DMF (200 mL) cooled to 0° C. was added portionwise NaH (210 mmol, 8.4 g of a 60% suspension in mineral oil) (exothermic, gas evolution). The reaction was allowed to reach ambient temperature for 45 min, then cooled back to 0° C. MeI (220 mmol, 13.7 mL) was added via syringe (exothermic) and the resulting slurry was stirred for 2 h. The reaction mixture was poured into a 1:1 mixture of saturated NaHCO3 and brine (1 L) to provide the product as a bright orange precipitate, which was filtered, washed with water and dried in vacuo. 1H NMR (500 MHz, CDCl3), δ (ppm): 8.52 (d, J=1.2 Hz, 1H), 8.31 (br s, 1H), 7.70 (d, J=8.9 Hz, 1H), 6.98 (d, J=9.2 Hz, 1H), 3.13 (d, J=5.3 Hz, 3H). LC-MS (ESI, Method C): 3.34 min, m/z 221.1 (M+1).
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

4-Fluoro-3-nitrobenzotrifluoride (25 g) was dissolved in ethanol (50 mL), and 30% methylamine-ethanol solution (97.9 g) was gradually added dropwise under ice-cooling, and the mixture was stirred at room temperature for 40 min. The reaction mixture was added to water, and the precipitated solid was collected by filtration to give 4-methylamino-3-nitrobenzotrifluoride (25.5 g) as yellow crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylamine ethanol
Quantity
97.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
N-Methyl-2-nitro-4-(trifluoromethyl)aniline

Citations

For This Compound
4
Citations
G Navarrete-Vázquez… - European journal of …, 2006 - Elsevier
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position bioisosteric substituents (–Cl, –F, –CF 3 , –CN), namely 1–7, were prepared using a short …
Number of citations: 121 www.sciencedirect.com
JJ Shi, WW Li, CX Tan, DS Hu, L Han… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A series of new 5-(trifluoromethyl)-benzo[d]imidazole linked N-phenylamide compounds was designed and synthesized using 1-chloro-2-nitro-4-(trifluoromethyl)benzene as raw …
Number of citations: 0 www.tandfonline.com
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
Herein, we report a Rh(I)/bisphosphine/K 3 PO 4 catalytic system allowing for the first time the selective branched C–H alkylation of benzimidazoles with Michael acceptors. Branched …
Number of citations: 28 pubs.acs.org
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.